1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol
CAS No.:
Cat. No.: VC14902100
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 1-[1-(1-phenylethyl)benzimidazol-2-yl]ethanol |
| Standard InChI | InChI=1S/C17H18N2O/c1-12(14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18-17(19)13(2)20/h3-13,20H,1-2H3 |
| Standard InChI Key | KXJMPGXUOJCYDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C(C)O |
Introduction
1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol is a complex organic compound that belongs to the benzimidazole family. Despite its specific name not being directly mentioned in the provided search results, compounds within this family are known for their diverse applications in pharmaceuticals and chemical research. This article will delve into the general properties of benzimidazole derivatives and their potential applications, as well as provide insights into similar compounds.
Synthesis and Chemical Reactions
The synthesis of benzimidazole derivatives often involves the reaction of benzimidazole precursors with various reagents to introduce specific functional groups. For example, the synthesis of (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol involves the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene .
Synthesis Steps for Similar Compounds:
-
Starting Materials: Benzimidazole precursors and appropriate reagents (e.g., 3-bromoprop-1-ene).
-
Reaction Conditions: Typically involves heating in a solvent like acetone or chloroform.
-
Purification: Often involves chromatography to isolate the pure product.
Pharmaceutical and Biological Applications
Benzimidazole derivatives are known for their potential in pharmaceutical applications, including antimicrobial and anticancer activities. For instance, 2-mercaptobenzimidazole derivatives have shown significant antimicrobial and anticancer effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume